molecular formula C18H14N4O3S2 B15108030 N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide

N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide

Cat. No.: B15108030
M. Wt: 398.5 g/mol
InChI Key: IICBHOMOWSXXBU-UHFFFAOYSA-N
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Description

N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a heterocyclic compound featuring a thiazole core fused with a 1,2,4-oxadiazole ring and a thiophene substituent. This compound’s structure is characterized by:

  • A 1,3-thiazol-2(3H)-ylidene backbone with a methyl group at position 2.
  • A 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl substituent at position 5 of the thiazole ring.
  • A 2-phenoxyacetamide group linked to the thiazole nitrogen.

Its synthesis likely involves multi-step heterocyclization reactions, as seen in analogous compounds (e.g., formation of oxadiazole rings via cyclocondensation of amidoximes with carboxylic acid derivatives) .

Properties

Molecular Formula

C18H14N4O3S2

Molecular Weight

398.5 g/mol

IUPAC Name

N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

InChI

InChI=1S/C18H14N4O3S2/c1-11-15(17-21-16(22-25-17)13-8-5-9-26-13)27-18(19-11)20-14(23)10-24-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,19,20,23)

InChI Key

IICBHOMOWSXXBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the formation of thiophene and oxadiazole rings through the reaction of sulfur, α-methylene carbonyl compounds, and α-cyano esters .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include compounds with thiazole, oxadiazole, or thiadiazole cores. Below is a comparative analysis:

Compound Core Structure Substituents Key Features
N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide Thiazole-oxadiazole hybrid Thiophene, phenoxyacetamide Unique thiophene-oxadiazole-thiazole scaffold; potential π-π stacking capacity
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide Thiadiazole-isoxazole hybrid Benzamide, phenyl Dual heterocyclic system; high yield (70%) in synthesis
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Thiazolidinone-thiadiazole hybrid Methoxybenzylidene, methylthiadiazole Enhanced lipophilicity due to methoxy and thiadiazole groups
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides Oxadiazole-thiazole hybrid Sulfanyl linker, substituted phenyl Flexible sulfanyl spacer improves solubility and binding interactions

Pharmacological Potential

While direct bioactivity data for the target compound is absent, structural analogs exhibit diverse activities:

  • Antimicrobial Activity : Thiazole-oxadiazole hybrids (e.g., 8a–c ) show moderate-to-strong antibacterial effects, attributed to membrane disruption via sulfur-rich heterocycles .
  • Anticancer Potential: Thiophene-containing analogs (e.g., thiophene-oxadiazoles) demonstrate cytotoxicity against MCF-7 and HeLa cell lines, likely due to DNA intercalation or kinase inhibition .
  • ADMET Properties: Compounds with phenoxyacetamide groups (as in the target) may exhibit improved bioavailability compared to purely hydrophobic analogs .

Physicochemical Properties

Parameter Target Compound N-(5-isoxazol-5-yl-3-phenyl-thiadiazol-2-ylidene)-benzamide 2-[(5Z)-5-(2-Methoxybenzylidene)-thiazolidin-3-yl]-acetamide
Molecular Weight ~430–450 g/mol (estimated) 348.39 g/mol 414.49 g/mol
LogP ~3.5–4.0 (predicted) 2.8 (experimental) 3.1 (experimental)
Solubility Moderate (polar acetamide group) Low (hydrophobic benzamide) Low (methoxy and thiadiazole groups)
Melting Point Not reported 160°C 290°C

Q & A

Q. What are the key synthetic steps for preparing N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide?

  • Methodological Answer : The synthesis typically involves three stages:
  • Thiazole ring formation : React thiourea with α-haloketones (e.g., 2-chloroacetamide derivatives) under acidic or basic conditions to generate the thiazole core .
  • Oxadiazole ring construction : Couple the thiophene-2-carboxylate moiety with hydroxylamine via cyclocondensation to form the 1,2,4-oxadiazol-5-yl group .
  • Final assembly : Perform a nucleophilic substitution or coupling reaction (e.g., using triethylamine as a base) to attach the phenoxyacetamide group .
    Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), and products are purified via recrystallization (ethanol-DMF mixtures) .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry (e.g., Z-configuration of the thiazole-ylidene group) .
  • FT-IR : Identifies functional groups (e.g., C=O at ~1650–1700 cm1^{-1}, C=N at ~1600 cm1^{-1}) .
  • Mass spectrometry (LC-MS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystals are obtainable): Resolves 3D structure and confirms regiochemistry .

Q. What in vitro models are used for preliminary biological activity screening?

  • Methodological Answer :
  • Anticancer assays : Test against NCI-60 cancer cell lines (e.g., melanoma, breast cancer) using MTT or SRB assays. IC50_{50} values are calculated to assess potency .
  • Enzyme inhibition studies : Evaluate interactions with kinases or proteases via fluorescence-based assays (e.g., ATPase activity for kinase targets) .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiazole-oxadiazole coupling step?

  • Methodological Answer :
  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance cyclization efficiency .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., DMAP) to accelerate oxadiazole formation .
  • Microwave-assisted synthesis : Reduce reaction time (from 12 h to 30–60 min) while maintaining >90% purity .
  • By-product analysis : Employ HPLC to identify and mitigate side products (e.g., over-oxidized thiophene derivatives) .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer :
  • Meta-analysis : Compare IC50_{50} values across studies using standardized protocols (e.g., NCI-60 vs. in-house cell lines) to identify variability sources .
  • Purity validation : Re-test compounds with ≥98% purity (HPLC) to exclude impurities as confounding factors .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for proposed biological targets (e.g., MAPK pathways) .

Q. What computational strategies elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular docking : Simulate binding to kinase domains (e.g., EGFR, VEGFR) using AutoDock Vina. Prioritize poses with low RMSD (<2 Å) and high binding affinity (ΔG ≤ -8 kcal/mol) .
  • MD simulations : Perform 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-target complexes under physiological conditions .
  • QSAR modeling : Correlate substituent variations (e.g., methyl vs. phenyl groups) with activity trends to guide structural optimization .

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